1,2-Oxazinane-6-carboxylic acid

Description

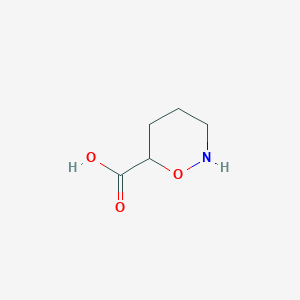

Structure

2D Structure

3D Structure

Properties

CAS No. |

58893-34-8 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

oxazinane-6-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6-9-4/h4,6H,1-3H2,(H,7,8) |

InChI Key |

ZUHBWOKMSIGREC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(ONC1)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1,2 Oxazinane 6 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of the 1,2-oxazinane (B1295428) ring is a versatile handle for a range of chemical modifications, including functionalization through esterification and amidation, as well as removal via decarboxylation.

The conversion of the carboxylic acid group of 1,2-oxazinane-6-carboxylic acid into esters and amides is a fundamental transformation for introducing molecular diversity and modulating physicochemical properties. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters from this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. nih.gov This acid-catalyzed nucleophilic acyl substitution is a reversible process, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. nih.gov Other methods for esterification that may be applicable include reactions with alkyl halides under basic conditions or the use of coupling agents to activate the carboxylic acid.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine to form an amide bond is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated in situ using a variety of coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides, phosphonium (B103445) salts, and pyridazinone-based reagents. researchgate.netwikipedia.org For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net

A selection of potential esterification and amidation reactions for this compound is presented in the table below, based on general reactivity principles of carboxylic acids.

| Reagent/Conditions | Product Type | General Applicability |

| R'OH, H⁺ (e.g., H₂SO₄) | Ester | Good for simple alcohols |

| R'X (X=Br, I), Base | Ester | Suitable for primary alkyl halides |

| R'NH₂, Coupling Agent | Amide | Broad scope with various amines |

| SOCl₂; then R'OH/R'NH₂ | Ester/Amide | Via acyl chloride intermediate |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation that can lead to the formation of a C-H bond or provide a reactive intermediate for further functionalization. The ease of decarboxylation depends on the stability of the carbanion or radical intermediate formed at the C6 position.

For this compound, being an α-amino acid analogue, decarboxylation can be facilitated by methods developed for amino acids. researchgate.netacs.org Enzymatic decarboxylation, inspired by biological processes using pyridoxal-5'-phosphate (PLP) as a cofactor, offers a mild and selective approach. nih.gov Non-enzymatic methods often employ catalysts to mimic this process. For example, aldehydes can catalyze the decarboxylation of α-amino acids at elevated temperatures. stackexchange.com

Modern synthetic methods have expanded the toolkit for decarboxylative functionalization. Photoredox catalysis has emerged as a powerful strategy for the decarboxylation of carboxylic acids, including α-amino acids, under mild conditions. acs.orgmdpi.com These methods typically involve the generation of a radical intermediate that can be trapped by various reagents, leading to alkylation, arylation, or other C-C bond-forming reactions. acs.orgnih.gov For instance, the combination of a photocatalyst with a suitable oxidant or reductant can initiate the decarboxylation and subsequent functionalization of heterocyclic carboxylic acids. nih.gov

Catalytic systems for the decarboxylation of carboxylic acids are diverse and can be tailored to the specific substrate and desired outcome.

| Catalyst Type | Reaction Conditions | Intermediate | Potential Products |

| Pyridoxal Phosphate (or mimics) | Mild, often aqueous | Schiff base/Carbanion | Amine |

| Transition Metal (e.g., Ag, Cu) | Oxidative conditions | Radical | Alkylated/Arylated products |

| Photoredox Catalysts | Visible light irradiation | Radical | Functionalized heterocycles |

Transformations of the 1,2-Oxazinane Ring System

The 1,2-oxazinane ring, containing a labile N-O bond, is susceptible to a range of transformations that can alter the heterocyclic core, leading to ring-opened products, rearranged skeletons, or the introduction of new functional groups.

The cleavage of the N-O bond is a characteristic reaction of 1,2-oxazinane derivatives and serves as a key step in the synthesis of various acyclic and heterocyclic compounds. researchgate.net This bond is relatively weak and can be cleaved under various reductive conditions.

Catalytic hydrogenation is a common method for N-O bond cleavage. nih.govnih.govsemanticscholar.org Depending on the catalyst and reaction conditions, this can lead to the formation of 1,4-amino alcohols. For example, hydrogenation over palladium on carbon (Pd/C) or Raney nickel can effectively reduce the N-O bond. researchgate.netnih.gov The presence of other reducible functional groups on the molecule will influence the choice of catalyst and conditions to achieve selective cleavage.

Other reducing agents can also be employed for N-O bond cleavage. These include dissolving metal reductions (e.g., zinc in acetic acid) and hydride reagents. researchgate.net Molybdenum hexacarbonyl has also been reported as a reagent for the cleavage of the N-O bond in related isoxazoline (B3343090) systems. nih.gov More recently, methods using purely organic reagents under mild conditions have been developed to effect N-O bond cleavage, offering greater functional group tolerance. nih.gov

| Reagent/Catalyst | Conditions | Product Type |

| H₂, Pd/C | Hydrogen atmosphere | 1,4-Amino alcohol |

| Raney Nickel | Hydrogen atmosphere | 1,4-Amino alcohol |

| Zn, Acetic Acid | Mildly acidic | 1,4-Amino alcohol |

| Mo(CO)₆ | Varies | Ring-opened products |

The synthesis of functionalized 1,2-oxazinanes can be achieved through the modification of unsaturated precursors, such as 3,6-dihydro-2H-1,2-oxazines. A key transformation in this context is the dihydroxylation of the carbon-carbon double bond within the ring. researchgate.net

This reaction introduces two hydroxyl groups in a vicinal arrangement, typically with syn-stereochemistry. Osmium tetroxide (OsO₄) is a highly effective and reliable reagent for this transformation, often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. researchgate.netwikipedia.org The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in combination with the osmium catalyst, allows for the enantioselective synthesis of diols. wikipedia.org

The resulting dihydroxylated 1,2-oxazinane can serve as a versatile intermediate for the synthesis of complex molecules, including amino sugars and other biologically active compounds. researchgate.net The stereochemistry of the newly introduced hydroxyl groups is influenced by the existing stereocenters in the ring and the reaction conditions.

| Reagent System | Stereoselectivity | Key Features |

| OsO₄ (catalytic), NMO | Syn-dihydroxylation | Reliable and high-yielding |

| KMnO₄ (cold, dilute) | Syn-dihydroxylation | Less selective, potential for over-oxidation |

| Sharpless Asymmetric Dihydroxylation | Enantioselective syn-dihydroxylation | Access to chiral diols |

The 1,2-oxazinane skeleton can undergo rearrangements to form other heterocyclic systems or modified acyclic structures. These transformations are often driven by the inherent strain of the ring or the presence of reactive functional groups that can initiate a cascade of bond-breaking and bond-forming events. cambridgescholars.com

Ring expansion is a potential rearrangement pathway for 1,2-oxazinane derivatives, particularly when a carbocation is generated adjacent to the ring. youtube.comchemistrysteps.com This can lead to the formation of larger heterocyclic rings. For example, reactions that proceed through intermediates that can relieve ring strain are often favored. youtube.com

Skeletal rearrangements can also be triggered by the cleavage of the N-O bond, followed by intramolecular reactions of the resulting intermediates. The specific outcome of such rearrangements is highly dependent on the substitution pattern of the 1,2-oxazinane ring and the reaction conditions employed. Computational studies can be valuable in predicting the feasibility and outcome of such rearrangements. nih.gov While specific examples for this compound are not extensively documented, the principles of carbocation rearrangements and skeletal modifications in related heterocyclic systems suggest a rich potential for novel transformations. cambridgescholars.comacs.org

Functional Group Interconversions on the 1,2-Oxazinane Scaffold

The this compound framework allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. These transformations can target the carboxylic acid moiety, the heterocyclic ring, or other substituents on the scaffold.

A key transformation is the modification of the carboxylic acid group at the C-6 position. For instance, solid-phase synthesis techniques have been employed to create a library of derivatives starting from 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid. nih.gov These modifications include amidation of the carboxylic acid. nih.gov

The double bond within the dihydro-1,2-oxazine ring is also a site for functionalization. Dihydroxylation of the double bond can be achieved, leading to the formation of diol derivatives. nih.gov This reaction adds two hydroxyl groups across the double bond, increasing the functionality of the molecule.

Furthermore, the foundational N-O bond of the 1,2-oxazinane ring can be cleaved under reductive conditions. nih.gov This cleavage results in the formation of 1,4-amino alcohol derivatives, which are valuable synthetic intermediates. nih.gov

In the context of spirocyclic 1,2-oxazinanes, functional group transformations have been demonstrated on related spiro-oxindole structures. For example, the removal of Boc protecting groups from a chiral 1,2-oxazinane spiro-oxindole was accomplished using trifluoroacetic acid (TFA). nih.govrsc.org Selective removal of a Boc group from the indole (B1671886) ring was also achieved using samarium(II) iodide (SmI2), highlighting the potential for regioselective modifications. nih.govrsc.org

The following table summarizes some of the key functional group interconversions on the 1,2-oxazinane scaffold based on reported research findings.

Table 1: Functional Group Interconversions on the 1,2-Oxazinane Scaffold

| Starting Material | Reagents and Conditions | Product | Research Finding |

|---|---|---|---|

| 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid on solid support | Carboxylic acid, HOBt·H₂O, DIC in DMF | Resin-bound amide derivative | The carboxylic acid can be converted to a variety of amides using solid-phase synthesis. nih.gov |

| 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivative | - | 4,5-dihydroxy-1,2-oxazinane derivative | The double bond can be dihydroxylated to form diols. nih.gov |

| 1,2-oxazinane derivative | Reducing agents (e.g., Mo(CO)₆, titanocene(III) chloride) | 1,4-amino alcohol derivative | The N-O bond can be cleaved to yield amino alcohols. nih.gov |

| Chiral 1,2-oxazinane spiro-oxindole with two Boc groups | TFA | Spiro-oxindole with both Boc groups removed | Both Boc protecting groups can be removed under acidic conditions. nih.govrsc.org |

| Chiral 1,2-oxazinane spiro-oxindole with two Boc groups | SmI₂ (2.5 eq.) | Spiro-oxindole with indole Boc group selectively removed | The Boc group on the indole ring can be selectively removed. nih.govrsc.org |

Derivatization and Structural Diversification of 1,2 Oxazinane 6 Carboxylic Acid Frameworks

Synthesis of Spirocyclic 1,2-Oxazinane (B1295428) Derivatives

A significant advancement in the diversification of the 1,2-oxazinane framework is the synthesis of spirocyclic compounds, particularly those incorporating an oxindole (B195798) moiety. These spiro-oxindole structures are of great interest due to their prevalence in natural products and medicinally active compounds. nih.gov

A novel and effective method for constructing chiral 1,2-oxazinane spiro-oxindoles involves an organocatalytic asymmetric [4+2] cycloaddition. nih.govnih.govrsc.org This reaction occurs between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, which acts as a 1,4-synthon containing the requisite N-O moiety. nih.govrsc.org The process is typically metal-free and demonstrates high efficacy, affording the desired spirocyclic products in good to excellent yields with outstanding diastereoselectivity and high enantioselectivity. nih.govrsc.org

The reaction is initiated by reacting methyleneindolinones with the γ-aminooxy-α,β-unsaturated ester in the presence of an organocatalyst. nih.govrsc.org Dichloromethane (DCM) has been identified as the most suitable solvent for this transformation. rsc.org The choice of the protective group on the nitrogen of the methyleneindolinone has been found to be crucial, influencing the reaction's outcome through electronic effects, catalyst binding, and steric hindrance. rsc.org

Preparation of Lactones and Other Heterocyclic Systems from 1,2-Oxazinane Precursors

The 1,2-oxazinane ring is a versatile precursor for the synthesis of other heterocyclic systems, most notably γ-lactones. Derivatives of 3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid, prepared via hetero-Diels-Alder reactions, can be used in a solid-phase synthesis approach to generate libraries of compounds. nih.govnih.gov

A key transformation involves the stereoselective dihydroxylation of the double bond within the oxazine (B8389632) ring, followed by the cleavage of the N-O bond. nih.gov This sequence yields 2,3,4-trihydroxyhexanoic acid derivatives, which are acyclic precursors primed for cyclization. nih.govnih.gov The subsequent lactone formation proceeds stereoselectively, preserving the configuration of all chiral centers established in the preceding steps. nih.gov This makes the method highly suitable for the stereoselective synthesis of substituted 3,4-dihydroxy-γ-lactones. nih.govnih.gov The stereoselectivity of the final lactone product is ultimately directed by the initial hetero-Diels-Alder reaction that forms the oxazine ring. nih.gov

Diversification via Amine Coupling and Other Functionalizations

The carboxylic acid group at the C6 position of the 1,2-oxazinane ring is a prime handle for diversification through various functionalization reactions, with amide bond formation being a cornerstone strategy. The coupling of a 1,2-oxazine carboxylic acid with an amine is a demonstrated method for elaborating the core structure. researchgate.net This transformation is a key step in the synthesis of complex natural products, such as trichodermamide A, where a 1,2-oxazine acid intermediate was coupled with an amine to furnish a late-stage amide product. researchgate.net

The formation of amides from carboxylic acids is one of the most fundamental and widely used reactions in medicinal chemistry and drug discovery. nih.gov This coupling can be achieved through numerous methods, typically involving the activation of the carboxylic acid to make it more reactive towards the amine nucleophile. nih.gov Common strategies include conversion to an acyl chloride or the use of specialized peptide coupling reagents. nih.gov

Beyond simple amidation, the carboxylic acid can be derivatized in other ways. For instance, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) allows for the analysis and characterization of these acids. nih.gov The development of efficient, one-pot methods using reagents like Deoxo-Fluor facilitates the direct synthesis of amides and other derivatives such as oxazolines from carboxylic acids under mild conditions. nih.govresearchgate.net This adaptability allows for the creation of diverse compound libraries from a common 1,2-oxazinane-6-carboxylic acid scaffold. nih.gov

Generation of Bridged and Fused 1,2-Oxazinane Architectures

The construction of bridged and fused bicyclic systems containing the 1,2-oxazinane ring represents a sophisticated approach to generating three-dimensional molecular complexity. These rigid architectures are valuable in drug discovery as their conformational restriction can lead to high target selectivity. beilstein-journals.org

One strategy to form fused 1,2-oxazines involves a peri cyclization/annelation mechanism. For example, the oxidation of 2-hydroxy-1-naphthaldoxime with lead tetraacetate (LTA) generates an ortho-nitroso-quinone-methide intermediate, which undergoes cyclization to yield a fused 1,2-oxazine system. clockss.org Intramolecular hetero-Diels-Alder reactions of suitably tethered hydroxamates also provide a powerful route to fused 1,2-oxazine structures upon heating. clockss.org

The synthesis of bridged 1,2-oxazinane architectures can be achieved through various cycloaddition and insertion reactions. While specific examples starting directly from this compound are specialized, the principles of forming bridged heterocycles are well-established. Strategies often rely on intramolecular reactions that span a pre-existing ring to form a new bridge. For instance, C-H bond insertion reactions by carbenes or nitrenes are powerful tools for creating bridged polycycles from monocyclic or bicyclic precursors. beilstein-journals.org The conformation and structural features of the resulting bridged bicyclic 1,2-oxazinanes can be analyzed in detail using spectroscopic methods like NMR to determine coupling constants and establish the three-dimensional structure. researchgate.net

Compound Index

Computational Chemistry and Mechanistic Studies of 1,2 Oxazinane 6 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to model the structures, dynamics, and properties of 1,2-oxazines and their analogs. researchgate.net The B3LYP hybrid functional, often paired with basis sets like 6-31G(d) or cc-pVDZ, has proven to be a computationally affordable and accurate method for these systems. ornl.govchemrxiv.org Such calculations are instrumental in geometry optimization, allowing for the determination of stable molecular structures. ornl.gov

For instance, DFT calculations have been employed to study the impact of heteroatoms on the pyramidalization of double bonds in bridged 1,2-oxazines. researchgate.net These studies revealed that the presence of heteroatoms leads to larger tilt angles compared to related carbocyclic systems. researchgate.net Furthermore, DFT has been used to profile the rotational energy barriers of C=N bonds in N-acylated 1,2-oxazines, with calculated barriers ranging from 13.8 to 14.7 kcal/mol. researchgate.net

Time-dependent DFT (TD-DFT) has been utilized to determine the absolute configuration of complex natural products containing the 1,2-oxazine ring system. researchgate.net Moreover, DFT methods like B97D/TZVP have been used to generate Boltzmann populations of the lowest energy conformers of intricate molecules, such as marine alkaloids with a spiro[furan-2,70-pyrazino[1,2-b] researchgate.netclockss.orgoxazine] skeleton. researchgate.net The choice of basis set is crucial, with studies showing that while a cc-pVDZ basis set may be "incomplete," it can provide relative energies very similar to more extensive basis sets like aug-cc-pVDZ for certain structures. ornl.gov

The following table provides a summary of representative DFT studies on 1,2-oxazine analogs:

| Compound Type | DFT Method | Basis Set | Investigated Property | Reference |

| Bridged 1,2-oxazines | B3LYP | 6-31G* | Double bond pyramidalization | researchgate.net |

| N-acylated 1,2-oxazines | DFT | Not specified | C=N rotational energy barriers | researchgate.net |

| Marine alkaloid | B97D | TZVP | Lowest energy conformers | researchgate.net |

| Caged 1,2-oxazinane (B1295428) | Not specified | Not specified | Reactivity sites (NPA/NBO) | researchgate.net |

| N-H 1,2-oxazine | MP4//MP2 | 6-311++G(d,p) | Molecular electrostatic potential | researchgate.net |

| Naphth[1,8-d,e] researchgate.netclockss.orgoxazine (B8389632) | DFT | Not specified | Aromaticity and peri strain | researchgate.net |

| C24 isomers | B3LYP | cc-pVDZ, aug-cc-pVDZ | Relative energies | ornl.gov |

Elucidation of Reaction Mechanisms and Transition States for Oxazinane Formation

Computational studies have been crucial in elucidating the mechanisms of reactions leading to the formation of 1,2-oxazinanes and in characterizing the associated transition states. clockss.orgresearchgate.net For example, the hetero-Diels-Alder reaction, a key method for constructing the 1,2-oxazine ring, has been investigated computationally. clockss.org These studies have explored the nature of the transition state, suggesting that the reaction often proceeds through a highly asynchronous transition state, with diradical or zwitterionic pathways competing under certain conditions. clockss.org

DFT calculations have been used to support the proposed mechanism of an interrupted Nef reaction of cyclic nitronic esters, which involves the formation of N,N-bis(oxy)iminium cations as key intermediates. researchgate.net In the reaction of H2S with oxazinane, computational methods have identified the ring-opening step, following the incorporation of an HS- species, as the rate-determining step with a significant energy barrier. acs.org

The mechanism of [4+2] cycloaddition reactions involving nitroalkenes has been analyzed using Bonding Evolution Theory (BET). mdpi.com This analysis revealed a two-stage one-step mechanism for the hetero-Diels-Alder reaction, where the formation of the two new single bonds is asynchronous. mdpi.com Computational modeling is also used to find the transition state of a chemical reaction. youtube.comyoutube.com

Below is a table summarizing computational findings on reaction mechanisms for 1,2-oxazinane formation:

| Reaction Type | Computational Method | Key Finding | Reference |

| Hetero-Diels-Alder | Not specified | Highly asynchronous transition state | clockss.org |

| Interrupted Nef Reaction | DFT | Formation of N,N-bis(oxy)iminium cations | researchgate.net |

| H2S with Oxazinane | Not specified | Ring-opening as the rate-determining step | acs.org |

| [4+2] Cycloaddition | Bonding Evolution Theory (BET) | Two-stage one-step mechanism | mdpi.com |

| Organocatalytic [4+2] Cycloaddition | Not specified | Synthesis of chiral 1,2-oxazinane spirocyclic scaffolds | nih.govnih.gov |

Conformational Analysis and Energetic Profiles of 1,2-Oxazinanes

The conformational preferences and energetic landscapes of 1,2-oxazinanes are critical for understanding their stability, reactivity, and biological activity. researchgate.netnih.gov Computational methods, in conjunction with experimental techniques like NMR spectroscopy, have been instrumental in these analyses. researchgate.netrsc.org

For 3,6-dihydro-2H-1,2-oxazines, conformational analysis using the B3LYP/6-31G** level of theory has predicted the most stable conformations. researchgate.net For instance, in a 2-tolyl substituted derivative, the most stable conformer places the bulky phosphonate (B1237965) group in a pseudoequatorial position. researchgate.net The conformational similarities between 3,6-dihydro-1,2-oxazines and cyclohexene (B86901) have been suggested by ¹³C NMR spectroscopic analysis, inferring that alkyl groups at certain positions largely prefer an equatorial orientation. rsc.org

The anomeric effect in 1,2-oxazines has also been a subject of computational study. researchgate.net These analyses have investigated the impact of an α-heteroatom on the stabilizing electron density donation into the σ*C-F orbital. researchgate.net Furthermore, computational studies have been used to determine the major conformation of rotamers by comparing observed NMR spectra with Gauge-Independent Atomic Orbital (GIAO) simulated spectra. researchgate.net The study of the potential energy profile of the decomposition of related energetic materials like 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) provides insights into the stability and decomposition pathways of such cyclic compounds. uhmreactiondynamics.org

The following table highlights key findings from conformational analyses of 1,2-oxazinanes:

| Compound/System | Method | Key Finding | Reference |

| 3,6-Dihydro-2H-1,2-oxazine | B3LYP/6-31G** | Prediction of stable conformers with pseudoequatorial bulky groups | researchgate.net |

| 3,6-Dihydro-1,2-oxazines | ¹³C NMR Spectroscopy | Conformational similarities to cyclohexene | rsc.org |

| 1,2-Oxazines | Computational Analysis | Study of the anomeric effect | researchgate.net |

| Rotamers of 1,2-oxazines | GIAO simulated NMR | Determination of major conformations | researchgate.net |

| Acetic Acid (Carboxylic Acid model) | QM and MD simulations | Syn conformation is preferred, but anti may be present in solution | nih.govamolf.nl |

Theoretical Analysis of Electronic Properties and Reactivity Sites

Theoretical calculations are invaluable for understanding the electronic structure and identifying reactive sites within 1,2-oxazinane derivatives. researchgate.net Methods such as Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis have been used to evaluate potential sites of reactivity in complex structures like the caged 1,2-oxazinane core of natural products. researchgate.net

The molecular electrostatic potential minimum (MESP) topography of simple N-H 1,2-oxazine has been characterized using high-level DFT calculations (MP4/6-311++G(d,p)//MP2/6-311++G(d,p)), providing insights into regions susceptible to electrophilic attack. researchgate.net Frontier Molecular Orbital (FMO) analysis has been applied to 1,2-oxazine-containing systems to understand their optical and electronic properties. researchgate.net

In the context of reaction prediction, Conceptual Density Functional Theory (CDFT) has been used to analyze the electronic properties of reactants in cycloaddition reactions. mdpi.com For example, it was found that certain nitroalkenes exhibit an electrophilic nature, with the most electrophilic center located on the β-carbon atom of the nitrovinyl moiety, which helps in predicting regioselectivity. mdpi.com The stability and reactivity of oxazine derivatives have been investigated using DFT, correlating these properties with their potential biological activity. ekb.egresearchgate.net

A summary of theoretical analyses of electronic properties is presented in the table below:

| Compound/System | Method | Property/Analysis | Key Finding | Reference |

| Caged 1,2-oxazinane | NPA/NBO | Reactivity Sites | Identification of potential reactive centers | researchgate.net |

| N-H 1,2-oxazine | MP4//MP2 | MESP Topography | Characterization of electrophilic susceptibility | researchgate.net |

| 1,2-Oxazine-containing perylene | DFT | FMO Analysis | Understanding of optical and electronic properties | researchgate.net |

| E-2-aryl-1-cyano-1-nitroethenes | CDFT | Electronic Properties | Electrophilic nature with a defined electrophilic center | mdpi.com |

| Oxazine derivatives | DFT | Stability and Reactivity | Correlation with antibacterial activity | ekb.egresearchgate.net |

Role of 1,2 Oxazinane 6 Carboxylic Acid and Its Derivatives As Advanced Synthetic Intermediates

Precursors for Complex Heterocyclic Structures

The 1,2-oxazinane-6-carboxylic acid moiety serves as an excellent starting point for the synthesis of more elaborate heterocyclic structures. The N-O bond within the oxazinane ring is a key functional group that can be cleaved reductively to unveil a 1,4-amino alcohol functionality. This unmasked synthon can then participate in a variety of subsequent cyclization and condensation reactions to generate new heterocyclic rings.

Derivatives such as 6-alkoxy-6H-1,2-oxazines can be activated with Lewis acids like boron trifluoride to generate reactive 1,2-oxazinium intermediates. researchgate.net These intermediates are susceptible to nucleophilic attack, enabling the introduction of various substituents and the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of substituted piperidine (B6355638) derivatives or other complex heterocyclic systems.

Furthermore, the carboxylic acid function at the C-6 position can be readily converted into other functional groups such as amides, esters, or ketones. nih.gov These transformations provide secondary reaction sites for intramolecular cyclizations, leading to the formation of fused or spirocyclic heterocyclic systems. mdpi.com For instance, amidation of the carboxylic acid followed by a subsequent intramolecular reaction can lead to the formation of bicyclic structures containing the original oxazinane nitrogen.

Table 1: Examples of Complex Heterocycles Derived from 1,2-Oxazinane (B1295428) Intermediates

| Intermediate Derivative | Reagent/Condition | Resulting Heterocyclic Structure | Reference |

|---|---|---|---|

| 6-Alkoxy-6H-1,2-oxazine | Boron Trifluoride | Substituted Piperidines | researchgate.net |

| 1,2-Oxazinane-6-carboxamide | Intramolecular Cyclization | Fused Bicyclic Lactams | nih.gov |

Building Blocks for Polycyclic Systems

The constrained, three-dimensional structure of the 1,2-oxazinane ring makes it an ideal building block for constructing complex polycyclic and caged systems. tcichemicals.com The ring system can be incorporated into molecules through cycloaddition reactions, such as the hetero-Diels-Alder reaction, to rapidly generate intricate, fused ring systems. researchgate.net

Computational studies and synthetic applications have demonstrated that bridged or ring-fused 1,2-oxazines can be synthesized, creating rigid polycyclic scaffolds. researchgate.net For example, the reaction between nitroso compounds and cyclic dienes can yield caged 1,2-oxazinane structures. These rigid frameworks are of significant interest in medicinal chemistry and materials science. tcichemicals.com The carboxylic acid handle on such polycyclic structures provides a crucial attachment point for further functionalization or for linking the scaffold to other molecular fragments.

The strategic placement of the 1,2-oxazinane ring within a synthetic sequence allows for stereocontrolled construction of multiple chiral centers, which is a significant challenge in the synthesis of complex polycyclic molecules. The conformational biases of the six-membered ring can be exploited to direct the stereochemical outcome of subsequent reactions on the polycyclic framework.

Utility in the Synthesis of Natural Product Scaffolds

The 1,2-oxazine and 1,2-oxazinane frameworks are present in a number of natural products, making their derivatives, including this compound, highly valuable intermediates in total synthesis. rsc.org The ability to construct the core heterocyclic structure and then elaborate it into the final natural product is a testament to its synthetic utility.

A notable example is the use of 1,2-oxazinane intermediates in the synthesis of alkaloids. researchgate.net For instance, a synthetic intermediate containing a caged 1,2-oxazinane core was instrumental in approaches toward the marine alkaloid (-)-virosaine A. researchgate.net The synthesis of such complex natural products often relies on the predictable reactivity and stereochemical control offered by building blocks like substituted 1,2-oxazinanes. The carboxylic acid functionality in these intermediates can be a precursor to a key side chain or can be used to complete the carbon skeleton of the target molecule.

The hetero-Diels-Alder reaction is a powerful tool for creating the 1,2-oxazine ring found in various natural products. Subsequent modifications, including reduction of the N-O bond and transformations of the carboxylic acid group, allow for the efficient assembly of the final complex structures. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Alkoxy-6H-1,2-oxazine |

| 1,2-Oxazinium |

| Piperidine |

| 1,2-Oxazinane-6-carboxamide |

| Fused Bicyclic Lactams |

| N-Acyl-1,2-oxazinane |

| Pyrrolidine |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in 1,2 Oxazinane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For derivatives of 1,2-oxazinane (B1295428), ¹H and ¹³C NMR are fundamental in confirming the successful synthesis and determining the precise arrangement of atoms.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. In a typical 1,2-oxazinane ring system, the protons on the carbon atoms of the heterocyclic ring (positions 3, 4, 5, and 6) exhibit characteristic chemical shifts and coupling patterns. The proton at C6, being adjacent to both an oxygen and a nitrogen atom (in the case of N-unsubstituted derivatives), would likely appear in a distinct region of the spectrum. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, allowing for the establishment of a proton-proton correlation map. For instance, the synthesis of various 3,6-dihydro-1,2-oxazine derivatives has been described, with unambiguous assignment of their structures made possible through ¹H NMR decoupling experiments. rsc.org

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its electronic environment. For 1,2-Oxazinane-6-carboxylic acid, one would expect to see signals for the four carbons of the oxazinane ring, as well as a signal for the carboxylic acid carbon, which would appear at a characteristic downfield shift (typically > 170 ppm). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, providing definitive structural assignments. rsc.org

To illustrate, the following table provides representative ¹H NMR data for a related 6-substituted 1,2-oxazinane derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.80 - 3.95 | m | - |

| H-4 | 1.80 - 2.00 | m | - |

| H-5 | 1.65 - 1.80 | m | - |

| H-6 | 4.22 | m | - |

| CH₃ (at C6) | 1.25 | d | 6.5 |

Note: This data is representative of a 6-methyl-substituted 1,2-oxazinane and is for illustrative purposes. Actual values for this compound would differ.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios to four or more decimal places. This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₅H₉NO₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This technique is often coupled with a soft ionization method, such as electrospray ionization (ESI), to minimize fragmentation and ensure the observation of the molecular ion.

The following table showcases how HRMS can distinguish between two hypothetical compounds with the same nominal mass.

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

| This compound | C₅H₉NO₃ | 131 | 131.05824 |

| Hypothetical Isomer | C₆H₁₃O₂ | 131 | 131.09153 |

This level of precision is indispensable in confirming the identity of a newly synthesized compound.

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., Chiral HPLC, SFC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. For chiral molecules like many 1,2-oxazinane derivatives, which can exist as enantiomers, specialized chiral chromatography is required.

Chiral High-Performance Liquid Chromatography (HPLC) employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This is crucial as enantiomers often exhibit different biological activities. The development of chiral HPLC methods is a key step in the characterization of such compounds. nih.gov The choice of the CSP and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption, making it a "greener" analytical technique. For the analysis of 1,2-oxazinane derivatives, SFC can offer advantages in terms of speed and efficiency. nih.gov

A comparison of these two techniques for the analysis of a hypothetical chiral 1,2-oxazinane derivative is presented below.

| Parameter | Chiral HPLC | Chiral SFC |

| Mobile Phase | Typically hexane/alcohol or aqueous/organic mixtures | Supercritical CO₂ with a co-solvent (e.g., methanol) |

| Analysis Time | Generally longer | Typically shorter |

| Solvent Consumption | Higher | Lower |

| Resolution | Can be very high | Often provides excellent resolution |

The development of robust chromatographic methods is not only vital for purity assessment but also for the preparative separation of enantiomers for further studies.

X-ray Diffraction Analysis for Solid-State Structural Determination

For a compound like this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the cyclic structure, the stereochemistry at the C6 chiral center, and the conformation of the oxazinane ring (e.g., chair, boat, or twist-boat). The crystal structure of a related spirocyclic 1,2-oxazinane derivative has been determined, providing valuable insights into the conformational preferences of this heterocyclic system. nih.gov The solid-state structure can reveal important intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

The following table outlines the type of information that can be obtained from an X-ray crystal structure analysis.

| Structural Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsional Angles | The conformation of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. |

Application of Operando Spectroscopic Methodologies for In Situ Reaction Monitoring

Operando spectroscopy is a powerful methodology that involves the simultaneous characterization of a catalytic or reactive system while it is in operation. wikipedia.org This technique provides real-time insights into reaction mechanisms, the formation of intermediates, and catalyst behavior under actual reaction conditions.

In the context of 1,2-oxazinane research, operando spectroscopy could be employed to monitor the synthesis of this compound. For example, by using an in-situ IR or Raman probe within the reaction vessel, it would be possible to track the disappearance of starting materials and the appearance of the product in real-time. This can be invaluable for optimizing reaction conditions, identifying reaction intermediates, and understanding the reaction kinetics.

The application of operando spectroscopy in heterocyclic synthesis can be envisioned as follows:

| Spectroscopic Technique | Potential Application in 1,2-Oxazinane Synthesis |

| Operando IR Spectroscopy | Monitoring the change in vibrational modes corresponding to the functional groups of reactants and products. |

| Operando Raman Spectroscopy | Providing complementary information to IR, particularly for non-polar bonds. |

| Operando NMR Spectroscopy | Observing the evolution of the reaction mixture in real-time within an NMR tube. |

| Operando Mass Spectrometry | Analyzing the gas-phase or volatile components of the reaction mixture. |

While the application of operando spectroscopy is still emerging in many areas of synthetic organic chemistry, its potential to provide a deeper understanding of reaction pathways makes it a valuable tool for the study of 1,2-oxazinane synthesis and reactivity. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 1,2-oxazinane-6-carboxylic acid?

- Methodology : Synthesis typically involves cyclization reactions or hydrolysis of precursor esters. For example, ester hydrolysis under acidic or basic conditions can yield carboxylic acids (e.g., using H₂SO₄ for acid-catalyzed hydrolysis or NaOH for saponification) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to avoid side reactions. Purify intermediates (e.g., oxazinane derivatives) before carboxylation.

Q. How can researchers confirm the structural identity of this compound spectroscopically?

- Analytical Workflow :

- NMR : Look for characteristic signals:

- ¹H NMR : Ring protons (δ 3.0–4.5 ppm for oxazinane) and carboxylic acid proton (δ ~10–12 ppm, if free).

- ¹³C NMR : Carbonyl carbon (δ ~170–180 ppm) and oxazinane carbons (δ 30–80 ppm) .

- IR : Strong absorption band at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Techniques :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate and hexane, adjusting polarity based on compound retention .

- Validation : Confirm purity via melting point analysis and HPLC (≥95% purity threshold).

Q. What factors influence the stability of this compound during storage?

- Critical Parameters :

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- pH : Avoid aqueous solutions at extreme pH (hydrolysis risk).

- Light Sensitivity : Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Approach :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) to identify transition states.

- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction kinetics.

Q. What strategies resolve contradictory data in the synthesis and characterization of this compound?

- Troubleshooting Framework :

- Reproducibility Checks : Verify reagents, catalysts, and reaction conditions.

- Advanced Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities.

- Collaborative Validation : Share samples with independent labs for comparative analysis .

Q. What challenges arise in studying the bioactivity of this compound, and how can they be addressed?

- Design Considerations :

- In Vitro Models : Use cell-based assays (e.g., enzyme inhibition) with appropriate controls.

- Metabolic Stability : Assess susceptibility to esterases or oxidases via LC-MS/MS.

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Case Study :

- Hell-Volhard-Zelinsky Reaction : Introduce halogens at α-positions using PBr₃ or PCl₃.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂).

- Emergency Measures : Neutralize spills with sodium bicarbonate and rinse with water .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.